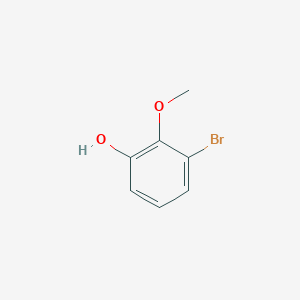

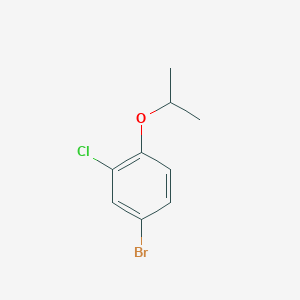

4-Bromo-2-chloro-1-isopropoxybenzene

概要

説明

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various strategies, including electrophilic aromatic substitution reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a Friedel-Crafts reaction using trimethoxybenzene and 2-bromo-4,5-dimethoxy benzoic acid . This method could potentially be adapted for the synthesis of "4-Bromo-2-chloro-1-isopropoxybenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in various non-covalent interactions. For example, in the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions . Similarly, the presence of bromo and chloro substituents in "4-Bromo-2-chloro-1-isopropoxybenzene" would likely result in a unique arrangement of molecules in the solid state, influenced by halogen bonding.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo a range of chemical reactions, including isomerization and halogen bonding interactions. The isomerization of bromo-substituted styrylbenzenes has been studied, revealing the kinetic stability of these compounds and their potential as probes for amyloid plaques in Alzheimer's disease . The reactivity of "4-Bromo-2-chloro-1-isopropoxybenzene" could be similar, with the potential for isomerization or participation in halogen bonding, as seen in other bromo- and chloro-substituted benzenes .

Physical and Chemical Properties Analysis

The physical properties of halogenated benzene derivatives, such as melting points and crystal structures, are significantly influenced by the type and position of the halogen substituents. For example, the melting points of isomeric dibromobenzenes vary with molecular symmetry and the presence of Br...Br halogen bonds . The presence of bromo and chloro substituents in "4-Bromo-2-chloro-1-isopropoxybenzene" would similarly affect its melting point and crystal structure. Additionally, the solubility and volatility of such compounds can be influenced by the halogen atoms, as seen in the study of chlorobenzene and bromobenzene .

科学的研究の応用

Polymer Chemistry and Functionalization

4-Bromo-2-chloro-1-isopropoxybenzene has been explored in the context of polymer chemistry, particularly for its role in functionalizing polymers. For instance, it has been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, a process that involves alkylation reactions occurring exclusively at the para position of alkoxybenzenes like isopropoxybenzene. This method allows for direct chain-end functionalization, indicating its potential in modifying the properties of polymeric materials for various applications (Morgan, Martínez-Castro, & Storey, 2010).

Synthesis of Halogenated Compounds

The compound has been involved in studies related to the synthesis of halogenated compounds. Research on ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts points towards the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, suggesting the compound's relevance in the synthesis of complex halogenated structures (Bovonsombat & Mcnelis, 1993).

Chemical Structure and Bonding Studies

The compound has also contributed to studies analyzing halogen bonding as structural determinants in various chemical structures. Investigations into structures of halotriaroylbenzenes have emphasized the role of 4-Bromo-2-chloro-1-isopropoxybenzene in understanding the nature and implications of C-X...O=C interactions and halogen bonding in chemical compounds (Pigge, Vangala, & Swenson, 2006).

Safety And Hazards

特性

IUPAC Name |

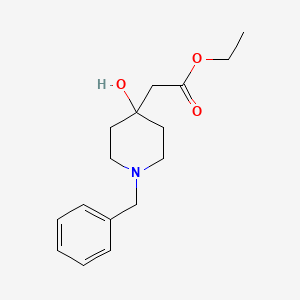

4-bromo-2-chloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAMTOHIIKONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620397 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-isopropoxybenzene | |

CAS RN |

201849-21-0 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)